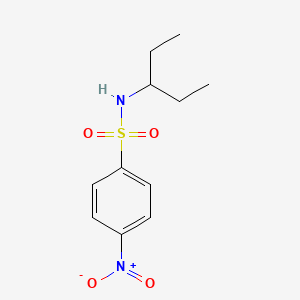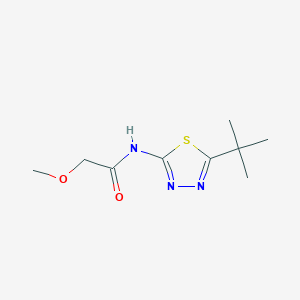![molecular formula C18H21ClN2O2 B5872470 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5872470.png)
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as OPC-14597 and is a member of the phenol family.
Mecanismo De Acción
More studies are needed to understand the exact mechanism of action of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol.
3. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in humans.
Conclusion:
In conclusion, 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a chemical compound that has potential applications in various fields of scientific research. It has been extensively studied for its anxiolytic, antidepressant, and antipsychotic effects in animal models. The compound acts by modulating the activity of various neurotransmitter receptors in the brain. Further studies are needed to understand the exact mechanism of action and evaluate its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in lab experiments are:
1. Well-Characterized Compound: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol is a well-characterized compound, and its synthesis method is well-established.
2. Wide Range of Applications: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has a wide range of applications in various fields of scientific research.
The limitations of using 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol in lab experiments are:
1. Limited Availability: The compound is not commercially available and needs to be synthesized in the lab, which can be time-consuming and expensive.
2. Lack of Clinical Data: There is limited clinical data available on the safety and efficacy of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol.
Direcciones Futuras
Some of the future directions related to 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol are:
1. Development of Novel Therapeutics: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has the potential to be developed into novel therapeutics for the treatment of various psychiatric disorders.
2. Further Studies on
Métodos De Síntesis
The synthesis of 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol involves the reaction of 3-chlorophenylpiperazine with 2-methoxyphenol in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of the product is typically around 70%.
Aplicaciones Científicas De Investigación
5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been extensively studied for its potential applications in various fields of scientific research. Some of the significant research applications of this compound are:
1. Treatment of Anxiety Disorders: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to have anxiolytic effects in animal models. It acts by modulating the activity of GABA receptors, which are responsible for regulating anxiety.
2. Treatment of Depression: Studies have shown that 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has antidepressant effects in animal models. It acts by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain.
3. Treatment of Schizophrenia: 5-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-2-methoxyphenol has been shown to have antipsychotic effects in animal models. It acts by blocking the activity of dopamine receptors, which are responsible for the symptoms of schizophrenia.
Propiedades
IUPAC Name |
5-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c1-23-18-6-5-14(11-17(18)22)13-20-7-9-21(10-8-20)16-4-2-3-15(19)12-16/h2-6,11-12,22H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNCBXJNAQWSAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4,5-dimethyl-2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5872405.png)


![4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5872431.png)

![(3-bromophenyl)[3-(2-hydroxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B5872439.png)

![N-methyl-N-[4-({[(4-methylbenzyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5872450.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5872456.png)




